methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O4 and its molecular weight is 346.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized through various chemical reactions highlighting its structural complexity and potential for diverse applications. For instance, Shi et al. (2005) synthesized the title compound through a reaction involving 4-hydroxycoumarin and methyl 4′-chloro-2-cyanocinnamate, catalyzed by KF-montmorillonite, demonstrating its structural stability and potential for further chemical modifications (Shi, Wu, Zhuang, & Zhang, 2005). Similarly, studies on anticonvulsant enaminones including derivatives of the compound, emphasized the importance of hydrogen bonding and molecular conformations in determining their potential applications, particularly in pharmaceutical research (Kubicki, Bassyouni, & Codding, 2000).
Potential Antimicrobial and Anticancer Applications
Research into novel pyrazole derivatives containing the compound has shown promising antimicrobial and anticancer activities. Hafez, El-Gazzar, & Al-Hussain (2016) reported that certain derivatives exhibited higher anticancer activity compared to standard drugs, indicating the compound's potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Transformations and Derivative Synthesis
The compound has also served as a precursor for various chemical transformations, leading to the synthesis of new heterocyclic compounds with potential biological activities. Studies like those by Sahu et al. (2015), which detail the synthesis of tetrasubstituted thiophenes through annulation strategies, underscore the versatility of the compound in facilitating the creation of novel chemical entities (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).
Optical and Electronic Properties
The optical and electronic properties of derivatives of the compound have been investigated, suggesting applications in materials science and electronic devices. Zedan, El-Taweel, & El-Menyawy (2020) explored the structural, optical, and diode characteristics of pyridine derivatives, highlighting their potential in developing photosensors and other electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Mechanism of Action
Target of action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.
Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQUSRPZVIYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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